N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of benzodioxin, thienopyrimidine, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the thienopyrimidine and phenyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating diseases like Alzheimer’s
Industry: It may be used in the development of new materials or as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin core structure.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a similar benzodioxin moiety.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Another compound with the benzodioxin structure.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its combination of benzodioxin, thienopyrimidine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H17N3O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H17N3O2S/c1-2-6-14(7-3-1)19-10-16-20(23-13-24-21(16)27-19)22-11-15-12-25-17-8-4-5-9-18(17)26-15/h1-10,13,15H,11-12H2,(H,22,23,24) |
InChI Key |
SYZTWBPKCRNLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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